![molecular formula C15H22O2 B2356945 1-[4-(Heptyloxy)phenyl]ethanone CAS No. 37062-61-6](/img/structure/B2356945.png)
1-[4-(Heptyloxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Heptyloxy)phenyl]ethanone, also known by its IUPAC name this compound, is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.34 g/mol . This compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to an ethanone group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Vorbereitungsmethoden
The synthesis of 1-[4-(Heptyloxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-Hydroxyacetophenone+Heptyl BromideK2CO3,Solventthis compound
Analyse Chemischer Reaktionen
1-[4-(Heptyloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The heptyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Heptyloxy)phenyl]ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biochemistry: It is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it is employed in the development of pharmaceutical compounds.
Industry: Its applications in industry are limited, but it may be used in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(Heptyloxy)phenyl]ethanone is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Heptyloxy)phenyl]ethanone can be compared with similar compounds such as:
4’-Heptyloxyacetophenone: Similar in structure but with variations in the position of the heptyloxy group.
1-(4-Heptyloxy-phenyl)-aethanon: Another structural isomer with slight differences in the arrangement of functional groups.
1-Acetyl-4-heptyloxybenzene: Differing primarily in the acetyl group attached to the benzene ring.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.
Eigenschaften
IUPAC Name |
1-(4-heptoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRWPYWJCRGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
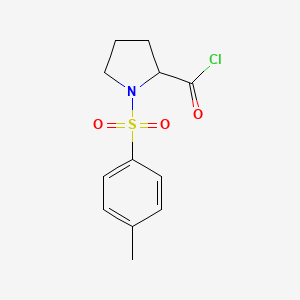
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)
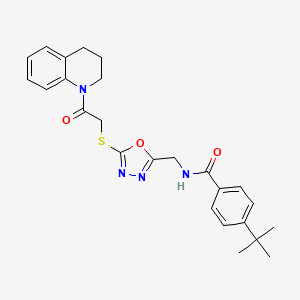
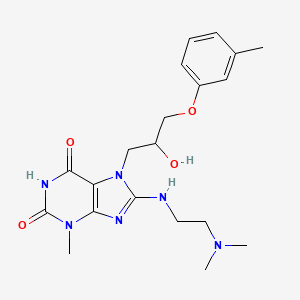
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)
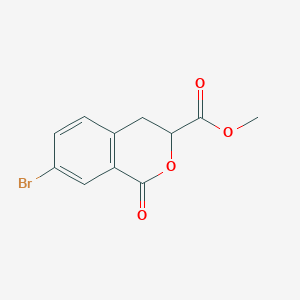
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)
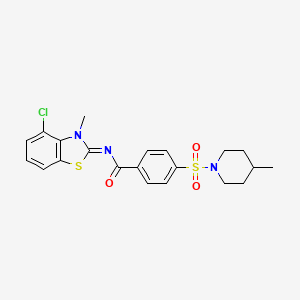
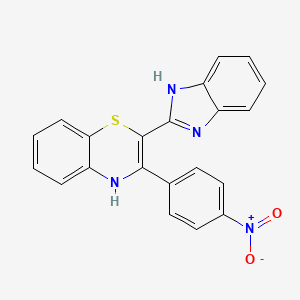
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)
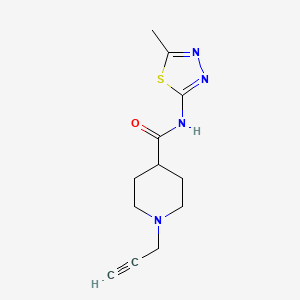
![7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2356884.png)
